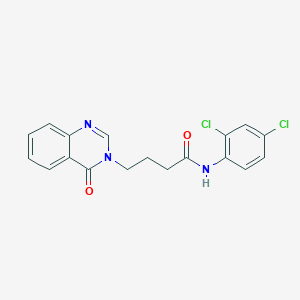![molecular formula C16H24N2O4S B7535942 N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide](/img/structure/B7535942.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MPS is a piperidine derivative that possesses a unique chemical structure with a sulfonamide group and a methoxyphenyl substituent, making it a promising candidate for drug development and research.
作用机制
The mechanism of action of MPS involves its binding to the DAT and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. MPS has also been shown to have some affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), although its selectivity for DAT is much higher.
Biochemical and Physiological Effects:
MPS has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of synaptic plasticity, and the modulation of neuronal excitability. MPS has also been shown to have some neuroprotective effects, particularly in models of Parkinson's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using MPS in lab experiments is its selectivity for DAT, which allows for the specific investigation of dopamine signaling. MPS is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one of the limitations of using MPS is its potential for off-target effects, particularly at high concentrations. MPS has also been shown to have some cytotoxic effects in certain cell types, which can limit its use in some experiments.
未来方向
There are several potential future directions for research involving MPS. One area of interest is the development of new drugs that target DAT and other monoamine transporters, using MPS as a lead compound. Another potential direction is the investigation of the role of MPS in regulating synaptic plasticity and neuronal excitability, particularly in the context of neurological disorders. Finally, MPS could be used as a tool for investigating the role of dopamine signaling in various physiological and behavioral processes, such as reward, motivation, and addiction.
合成方法
The synthesis of MPS involves several steps, starting with the reaction of 4-piperidone hydrochloride with 2-methoxybenzylamine to form 1-(2-methoxyphenyl)piperidin-4-ol. This intermediate is then treated with 2-methylsulfonylpropanoyl chloride in the presence of triethylamine to yield the final product, N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide. The purity and yield of MPS can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
MPS has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a tool for investigating the mechanism of action of various drugs and neurotransmitters. MPS has been shown to bind selectively to the dopamine transporter (DAT) and inhibit the uptake of dopamine, making it a useful tool for studying the role of DAT in dopamine signaling.
属性
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(23(3,20)21)16(19)17-13-8-10-18(11-9-13)14-6-4-5-7-15(14)22-2/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLULIPQVTCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535896.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535903.png)
![2-(3-fluorophenyl)-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535907.png)
![2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535924.png)
![2-cyclohexyloxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535927.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535937.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7535940.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7535950.png)
![2-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7535952.png)
![3-(oxolan-2-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B7535955.png)
![3-(1-methylpyrazol-4-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B7535957.png)